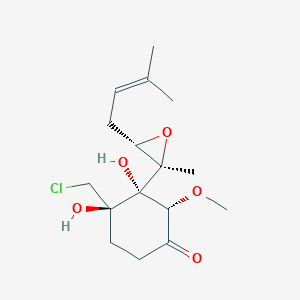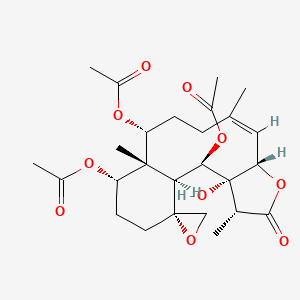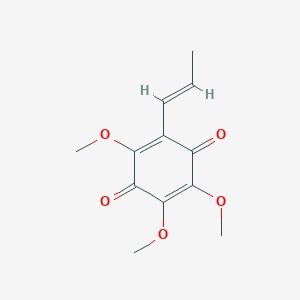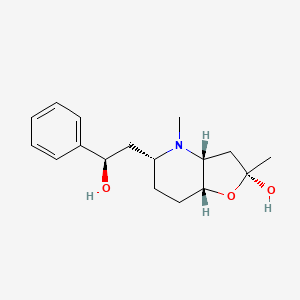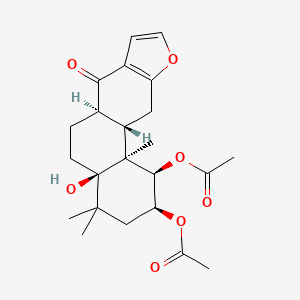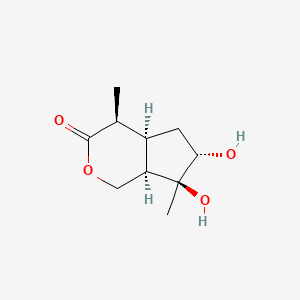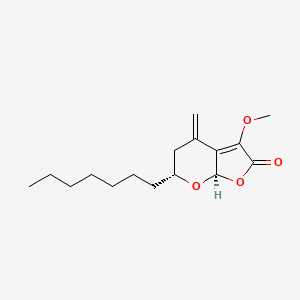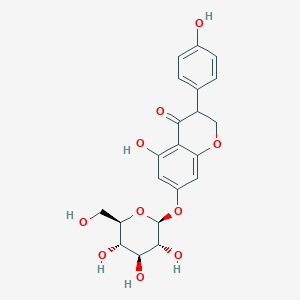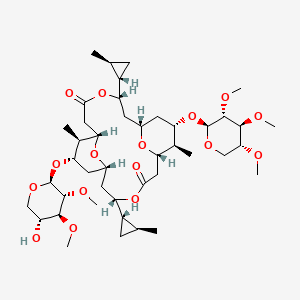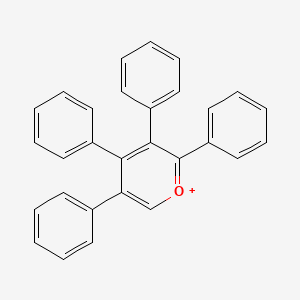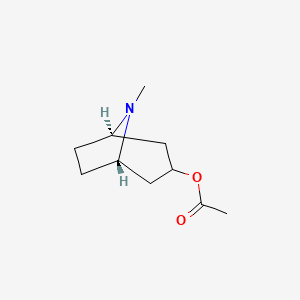
O-acetyltropine
概要
説明
O-acetyltropine is a chemical compound classified as an O-acyltropine, where the acyl group is acetyl. It is a derivative of tropine, a bicyclic organic compound. The molecular formula of this compound is C10H17NO2, and it has a molecular weight of 183.25 g/mol . This compound is known for its role as a metabolite in certain biological systems, including mice .
作用機序
Target of Action
O-Acetyltropine, also known as Acetyltropine, is a derivative of Atropine . Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . Therefore, it’s reasonable to infer that this compound may also target muscarinic receptors.
Mode of Action
Atropine works by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities . By blocking the action of acetylcholine at muscarinic receptors, Atropine serves as a treatment for poisoning by organophosphorus insecticides and nerve agents . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
Atropine is known to impact the pathways related to the neurotransmitter acetylcholine and its interaction with muscarinic receptors .
Pharmacokinetics
Atropine, a related compound, is known to have a bioavailability of 25%, and it is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of Atropine are noratropine, atropin-n-oxide, tropine, and tropic acid
Result of Action
Based on the effects of atropine, it can be inferred that this compound may cause dry mouth, abnormally large pupils, urinary retention, constipation, and a fast heart rate . These effects are due to the inhibition of the parasympathetic nervous system .
Action Environment
It’s known that the metabolism of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
準備方法
Synthetic Routes and Reaction Conditions: O-acetyltropine can be synthesized through the esterification of tropine with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process can be optimized by controlling the temperature, pressure, and reactant concentrations to maximize the efficiency of the esterification reaction .
化学反応の分析
Types of Reactions: O-acetyltropine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tropine and acetic acid.
Oxidation: Oxidizing agents can convert this compound into its corresponding N-oxide derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed:
Hydrolysis: Tropine and acetic acid.
Oxidation: N-oxide derivatives.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
O-acetyltropine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex tropane alkaloids.
Biology: Studies involving metabolic pathways in organisms, particularly in the context of tropane alkaloid metabolism.
Medicine: Research into its potential pharmacological effects and its role as a precursor to other bioactive compounds.
Industry: Utilized in the production of certain pharmaceuticals and as a chemical intermediate in organic synthesis
類似化合物との比較
Atropine: A well-known tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: Another tropane alkaloid with distinct effects on the central nervous system.
Hyoscyamine: Structurally similar but with different stereochemistry and biological activity
Uniqueness of O-acetyltropine: this compound is unique due to its specific acetyl group, which influences its reactivity and interaction with biological targets. Unlike atropine and scopolamine, this compound is primarily studied for its role in metabolic pathways and as an intermediate in synthetic chemistry .
特性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDMOWWLBGYPG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317613 | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-27-6 | |
| Record name | 3-Acetyltropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyltropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Acetyltropine in Datura plants?
A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.
Q2: Has the formation of Acetyltropine been observed in laboratory settings?
A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





